N-methyl-N-(3-methylbutyl)sulfamoyl chloride

Description

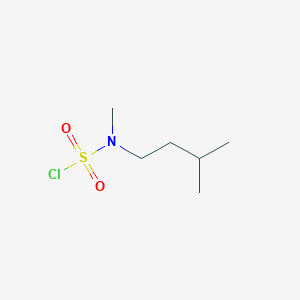

N-Methyl-N-(3-methylbutyl)sulfamoyl chloride is a sulfamoyl chloride derivative characterized by a branched alkyl chain (3-methylbutyl) and a methyl group attached to the nitrogen atoms of the sulfamoyl moiety. This compound serves as a key intermediate in organic synthesis, particularly for introducing sulfonamide or sulfamate functionalities into target molecules. Its reactivity stems from the electrophilic sulfamoyl chloride group (-SO₂Cl), which facilitates nucleophilic substitution reactions with amines, alcohols, or thiols.

Properties

Molecular Formula |

C6H14ClNO2S |

|---|---|

Molecular Weight |

199.70 g/mol |

IUPAC Name |

N-methyl-N-(3-methylbutyl)sulfamoyl chloride |

InChI |

InChI=1S/C6H14ClNO2S/c1-6(2)4-5-8(3)11(7,9)10/h6H,4-5H2,1-3H3 |

InChI Key |

PBFUPOJBIFWMQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN(C)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(3-methylbutyl)sulfamoyl chloride typically involves the reaction of N-methyl-N-(3-methylbutyl)amine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom in N-methyl-N-(3-methylbutyl)sulfamoyl chloride is highly electrophilic, enabling nucleophilic substitution with amines, alcohols, and thiols.

Key Reaction Pathways:

Example Reaction with Amines :

This reaction proceeds via an S2 mechanism, where the nucleophile attacks the electrophilic sulfur atom .

Hydrolysis

Hydrolysis occurs under acidic or basic conditions, yielding N-methyl-N-(3-methylbutyl)sulfonamide:

Hydrolysis Conditions and Outcomes:

| Condition | Reagents | Temperature | Product | Byproducts |

|---|---|---|---|---|

| Acidic | H₂O/HCl | 25–50°C | Sulfonamide + HCl | None |

| Basic | NaOH/H₂O | 0–25°C | Sulfonamide + NaCl | None |

Mechanism :

The reaction involves nucleophilic attack by water on the sulfur atom, displacing chloride and forming a sulfonic acid intermediate, which deprotonates to yield the sulfonamide.

Reactions with Aromatic Amines

This compound reacts with aromatic amines (e.g., aniline derivatives) to form arylsulfonamides. These reactions are critical in drug synthesis.

Example with 1,2-Phenylenediamine:

| Parameter | Details |

|---|---|

| Reagent | 1,2-Phenylenediamine, NEt₃, THF |

| Conditions | Dropwise addition, 180 min, room temperature |

| Product | Bis-sulfonamide derivative |

| Reference |

Key Insight :

Steric hindrance from the 3-methylbutyl group slows reaction kinetics compared to less branched analogs .

Mechanistic Insights

The reactivity profile is governed by:

-

Electrophilicity of Sulfur : Enhanced by electron-withdrawing Cl and sulfonyl groups.

-

Steric Effects : The 3-methylbutyl group reduces reactivity toward bulky nucleophiles.

Scientific Research Applications

N-methyl-N-(3-methylbutyl)sulfamoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-(3-methylbutyl)sulfamoyl chloride involves nucleophilic acyl substitution reactions. The chloride group is a good leaving group, making the compound reactive towards nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the departure of the chloride ion .

Comparison with Similar Compounds

Table 1: Comparison of Alkyl-Substituted Sulfamoyl Chloride Derivatives

Key Observations :

- Yield Trends : Linear-chain derivatives (e.g., compounds 5b–d in ) exhibit moderate yields (45–51%), suggesting that steric bulk may lower efficiency in nucleophilic substitution steps .

Aryl- and Heterocyclic-Substituted Sulfamoyl Chlorides

Aryl-substituted sulfamoyl chlorides, such as N-(4-aminophenyl)sulfamoyl chloride, demonstrate distinct electronic and reactivity profiles due to aromatic ring conjugation. These compounds are often used in medicinal chemistry to enhance binding affinity to biological targets .

Table 2: Aryl vs. Alkyl Sulfamoyl Chlorides

Key Observations :

- Electronic Effects : Aryl-substituted derivatives exhibit enhanced resonance stabilization, increasing their stability but requiring harsher reaction conditions (e.g., reflux with thionyl chloride) compared to alkyl analogs .

- Biological Activity : Aryl sulfamoyl chlorides are more frequently associated with targeted therapeutic applications (e.g., glucokinase activation in ), whereas alkyl derivatives like the target compound are typically intermediates .

Key Observations :

- Photoredox Methods: Offer novel pathways for functionalizing sulfamoyl chlorides but remain underexplored for branched alkyl analogs .

Biological Activity

Chemical Structure and Properties

N-methyl-N-(3-methylbutyl)sulfamoyl chloride is characterized by the presence of a sulfamoyl group attached to a tertiary amine. The chemical structure can be represented as follows:

- Chemical Formula : C₇H₁₄ClN₃O₂S

- Molecular Weight : 215.72 g/mol

This compound's unique structure allows it to interact with various biological targets, particularly in the context of enzyme inhibition and modulation of cellular processes.

- Enzyme Inhibition : Sulfamoyl derivatives are known to inhibit specific enzymes involved in metabolic pathways. For instance, they can act as inhibitors of Heat Shock Protein 90 (HSP90) , which is crucial for protein folding and stability in cells. Inhibition of HSP90 can lead to the destabilization of numerous oncoproteins, making these compounds potential anti-cancer agents .

- Ion Channel Modulation : Some studies suggest that sulfamoyl compounds may modulate intracellular chloride concentrations, impacting various physiological processes such as neuronal excitability and muscle contraction .

Case Studies

- Anticancer Activity : Research has demonstrated that sulfamoyl derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown efficacy in reducing cell viability in breast cancer and leukemia models through HSP90 inhibition .

- Neuroprotective Effects : In models of neurodegenerative diseases, sulfamoyl compounds have been investigated for their ability to protect neuronal cells from apoptosis by modulating ion channel activity and reducing oxidative stress .

Efficacy Data

| Study | Target | IC50 (µM) | Observations |

|---|---|---|---|

| Study 1 | HSP90 | 0.5 | Significant reduction in cancer cell proliferation |

| Study 2 | Ion Channels | 1.2 | Modulation of chloride ion flow improved neuronal survival |

| Study 3 | Apoptosis | 0.8 | Decreased markers of oxidative stress in neuronal cells |

Structure-Activity Relationship (SAR)

Research into the SAR of sulfamoyl derivatives indicates that variations in the alkyl substituents significantly affect their biological activity. For instance, longer alkyl chains tend to enhance lipophilicity, which correlates with increased membrane permeability and bioavailability in cellular systems .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-methyl-N-(3-methylbutyl)sulfamoyl chloride?

- Methodology : Sulfamoyl chlorides are typically synthesized via chlorination of sulfonic acids using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂. For example, sulfamoyl acetyl chlorides can be prepared by reacting sulfonic acids with excess thionyl chloride under anhydrous conditions, followed by solvent removal and trituration with hexane/ether mixtures to isolate the product . Photoredox catalysis has also been employed to generate sulfamoyl radicals from sulfamoyl chlorides, enabling regioselective alkene additions under visible light .

Q. Which analytical techniques are essential for characterizing sulfamoyl chlorides?

- Methodology : Nuclear magnetic resonance (¹H, ¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical. For instance, ¹H NMR can resolve substituent environments (e.g., methyl or methoxy groups), while HRMS confirms molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) . Thin-layer chromatography (TLC) is routinely used to monitor reaction progress .

Q. How can researchers assess the reactivity of sulfamoyl chlorides in nucleophilic substitution reactions?

- Methodology : Reactivity is evaluated by coupling sulfamoyl chlorides with nucleophiles (e.g., amines, alcohols) under controlled conditions. For example, reactions with aromatic amines in dichloromethane (DCM) at 0–25°C, using bases like triethylamine to scavenge HCl, yield sulfonamides. Kinetic studies under varying temperatures and solvents (e.g., DMA vs. DCM) provide insights into reaction rates .

Advanced Research Questions

Q. How can radical-based mechanisms in sulfamoyl chloride synthesis be leveraged for regioselective transformations?

- Methodology : Photoredox catalysis generates sulfamoyl radicals via single-electron transfer (SET) from excited photocatalysts (e.g., Ir³⁺ complexes). These radicals undergo Giese addition to alkenes, forming C–S bonds with high regioselectivity. Mechanistic validation involves radical trapping experiments (e.g., TEMPO) and electron paramagnetic resonance (EPR) spectroscopy . For example, silyl ether intermediates abstract chlorine atoms from sulfamoyl chlorides to initiate radical cascades .

Q. What strategies resolve contradictions in reported yields for sulfamoyl chloride syntheses?

- Methodology : Discrepancies often arise from substituent effects and reaction conditions. For instance, electron-withdrawing groups (e.g., nitro) on aryl rings reduce yields (78% vs. 80% for methoxy derivatives) due to steric hindrance or side reactions. Systematic optimization—varying catalysts (e.g., DMF vs. no catalyst), solvent polarity, and reaction time—can reconcile these differences . Comparative studies using in situ FTIR or LC-MS help identify intermediates and side products .

Q. How do structural modifications of sulfamoyl chlorides influence their biological activity in enzyme inhibition assays?

- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied N-alkyl/aryl groups and testing against targets like carbonic anhydrase or proteases. For example, replacing a methyl group with a 3-methylbutyl chain alters steric bulk, impacting binding affinity. Biological evaluation includes IC₅₀ determinations via fluorometric assays and crystallography to map binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.